

# Application Note: Enantiomeric Purity of Levamlodipine Hydrobromide by Capillary Electrophoresis

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## Compound of Interest

Compound Name: *Levamlodipine hydrobromide*

Cat. No.: *B1674850*

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## Abstract

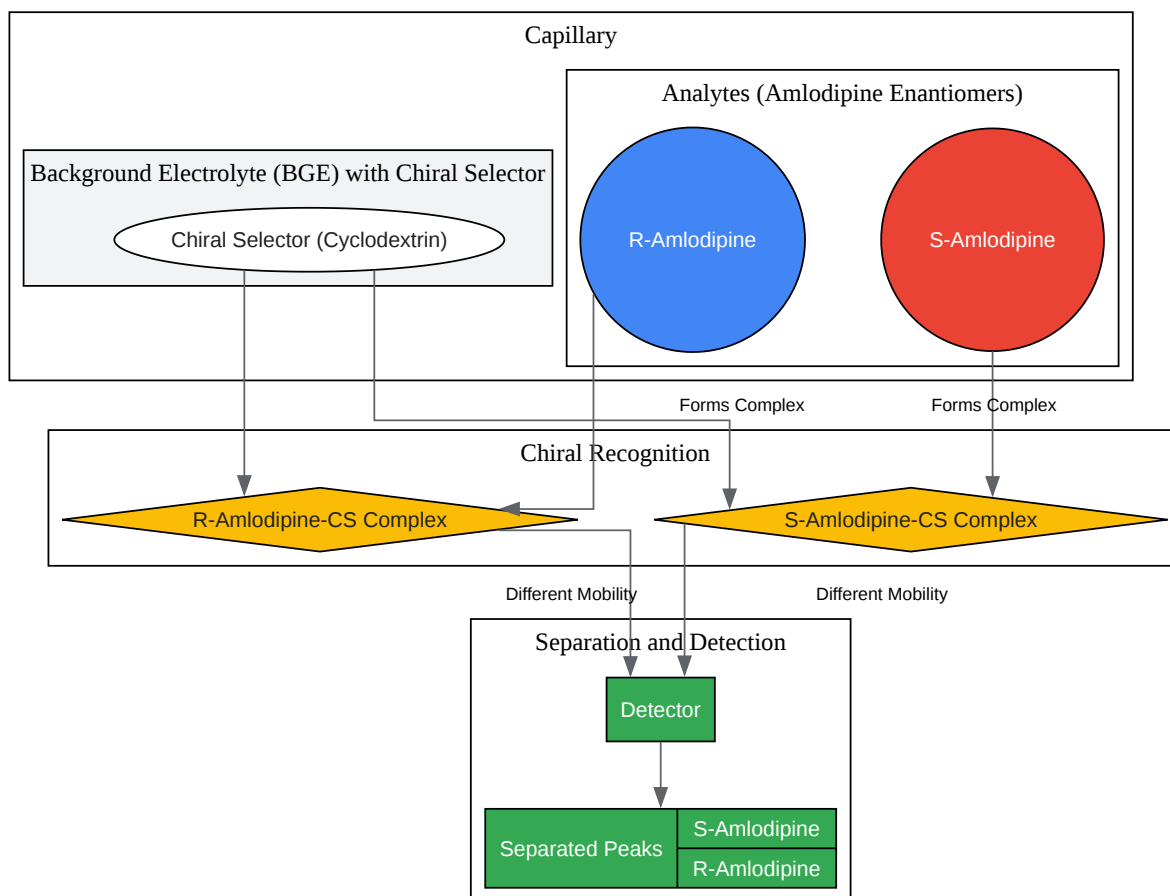
This application note details the use of capillary electrophoresis (CE) for the determination of the enantiomeric purity of **Levamlodipine hydrobromide**. Levamlodipine is the S-(-)-enantiomer of amlodipine, which is responsible for the therapeutic effects of this calcium channel blocker. The R-(+)-enantiomer is considered an impurity and its level must be controlled. Capillary electrophoresis offers a high-efficiency, low-consumption alternative to high-performance liquid chromatography (HPLC) for chiral separations.<sup>[1][2]</sup> This document provides optimized protocols using different chiral selectors, primarily cyclodextrin derivatives, to achieve baseline separation of the amlodipine enantiomers.<sup>[1][2][3]</sup>

## Introduction

Amlodipine, a long-acting calcium channel blocker, is a chiral drug, with its therapeutic activity primarily residing in the S-(-)-enantiomer (Levamlodipine).<sup>[3][4]</sup> The R-(+)-enantiomer has significantly less pharmacological activity and may contribute to side effects.<sup>[5]</sup> Therefore, the enantiomeric purity of **Levamlodipine hydrobromide** is a critical quality attribute. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high separation efficiency, rapid method development, and low consumption of samples and reagents.<sup>[1][2]</sup> This application note presents detailed protocols for the enantiomeric separation of amlodipine using cyclodextrins as chiral selectors in the background electrolyte.

## Principle of Chiral Separation by Capillary Electrophoresis

The enantiomeric separation of amlodipine in capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used for this purpose.<sup>[3]</sup> These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. The enantiomers of amlodipine can form transient diastereomeric inclusion complexes with the cyclodextrin molecules. The different binding affinities and mobilities of these diastereomeric complexes in the electric field lead to their separation.



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### Principle of Chiral Separation

## Experimental Protocols

Two effective methods for the enantiomeric separation of **Levamlodipine hydrobromide** are presented below.

## Protocol 1: Using Carboxymethyl- $\beta$ -Cyclodextrin (CM- $\beta$ -CD)

This method provides a high-resolution separation of amlodipine enantiomers.<sup>[6]</sup><sup>[7]</sup>

Instrumentation:

- Capillary Electrophoresis System with a UV detector.
- Fused-silica capillary.

Reagents and Materials:

- Carboxymethyl- $\beta$ -cyclodextrin (CM- $\beta$ -CD)
- Sodium phosphate monobasic
- Sodium hydroxide
- Methanol
- Ultrapure water
- **Levamlodipine hydrobromide** reference standard
- Racemic amlodipine besylate reference standard

Experimental Conditions:

Parameter	Value
Capillary	Fused silica, uncoated
Background Electrolyte (BGE)	40 mM phosphate buffer with 4 mM CM- $\beta$ -CD
BGE pH	3.5
Applied Voltage	+30 kV
Temperature	25 °C
Injection	Hydrodynamic
Detection Wavelength	238 nm

#### Procedure:

- **Capillary Conditioning:** Before the first use, rinse the capillary with 1 M NaOH for 30 minutes, followed by ultrapure water for 15 minutes, and finally with the background electrolyte for 30 minutes.
- **Pre-run Conditioning:** Between each injection, rinse the capillary with 1 M NaOH for 2 minutes, ultrapure water for 2 minutes, and then the background electrolyte for 5 minutes.
- **Sample Preparation:** Prepare a stock solution of racemic amlodipine besylate in methanol. Dilute with the background electrolyte to the desired concentration. Prepare a sample of **Levamlodipine hydrobromide** in the same manner.
- **Injection:** Inject the sample hydrodynamically.
- **Separation and Detection:** Apply the specified voltage and temperature. Monitor the separation at the specified wavelength. The S-enantiomer will migrate before the R-enantiomer.

#### Quantitative Data:

Parameter	Value	Reference
Resolution (Rs)	9.8	[6]
Limit of Detection (LOD)	0.001 mg/mL	[6]
Limit of Quantification (LOQ)	0.003 mg/mL	[6]

## Protocol 2: Using Randomly Methylated- $\beta$ -Cyclodextrin (RAMEB)

This method offers an alternative chiral selector for the enantiomeric separation of amlodipine. [2]

Instrumentation:

- Capillary Electrophoresis System with a UV detector.
- Fused-silica capillary.

Reagents and Materials:

- Randomly methylated- $\beta$ -cyclodextrin (RAMEB)
- Sodium phosphate monobasic
- Phosphoric acid
- Methanol
- Ultrapure water
- **Levamlodipine hydrobromide** reference standard
- Racemic amlodipine besylate reference standard

Experimental Conditions:

Parameter	Value
Capillary	Fused silica, uncoated
Background Electrolyte (BGE)	50 mM phosphate buffer with 20 mM RAMEB
BGE pH	3.0
Applied Voltage	+25 kV
Temperature	15 °C
Injection	50 mbar for 1 second
Detection Wavelength	238 nm

#### Procedure:

- **Capillary Conditioning:** Before the first use, condition the capillary with 0.1 M NaOH for 30 minutes, followed by purified water for 15 minutes, and then with the background electrolyte for 15 minutes.
- **Pre-run Conditioning:** Between runs, pre-condition the capillary with 0.1 M NaOH and purified water for 1 minute each, and then with the BGE for 2 minutes.[\[3\]](#)
- **Sample Preparation:** Prepare stock solutions of racemic amlodipine and **Levamlodipine hydrobromide** in methanol and dilute to the appropriate concentration with the same solvent.[\[3\]](#)
- **Injection:** Inject the sample using the specified pressure and time.
- **Separation and Detection:** Apply the specified voltage and temperature. Monitor the separation at the specified wavelength. The migration order is R-amlodipine followed by S-amlodipine.[\[2\]](#)

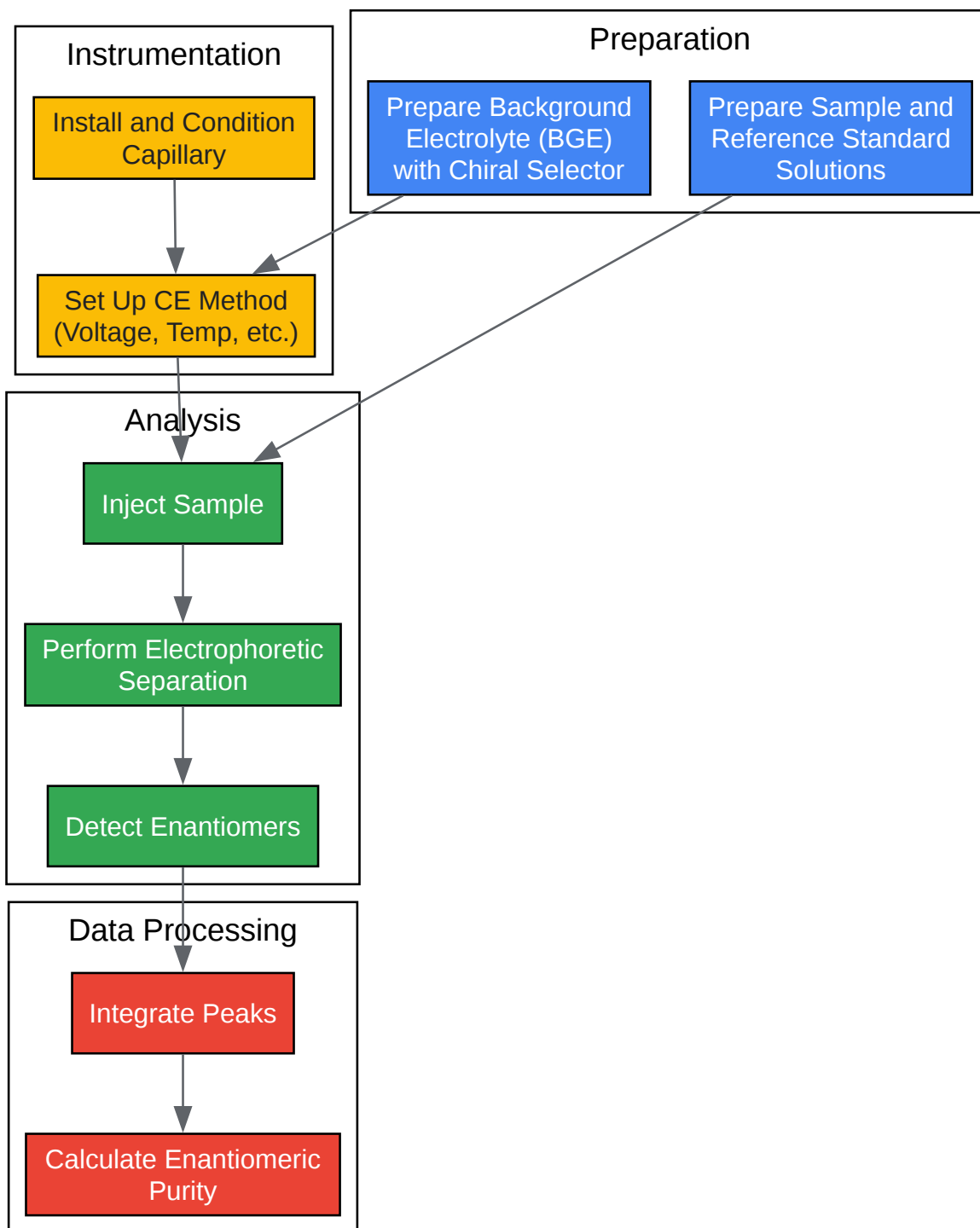
#### Quantitative Data:

Parameter	Value	Reference
Resolution (Rs)	2.48	[2]
Separation Factor ( $\alpha$ )	1.09	[2]
Analysis Time	~ 6 minutes	[2]

## Experimental Workflow

The general workflow for the analysis of **Levamlodipine hydrobromide** enantiomeric purity by capillary electrophoresis is outlined below.





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